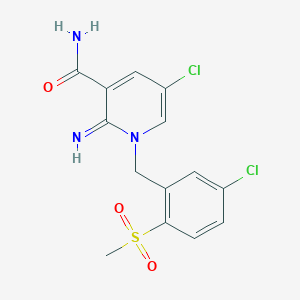

5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide

Übersicht

Beschreibung

5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C14H13Cl2N3O3S and its molecular weight is 374.2. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide, also known as TAK-259, is a novel compound identified for its significant biological activity, particularly as a selective antagonist of the human α1D adrenoceptor (α1D-AR). This compound has garnered attention due to its potential therapeutic applications in managing urinary frequency and its favorable pharmacokinetic profile.

TAK-259 functions primarily as an antagonist of the α1D adrenoceptor. This receptor is implicated in various physiological processes, including smooth muscle contraction and neurotransmitter release. By inhibiting this receptor, TAK-259 may reduce urinary frequency and alleviate conditions such as bladder outlet obstruction and cystitis-induced urinary frequency in preclinical models .

Structure-Activity Relationship (SAR)

The biological activity of TAK-259 has been extensively studied through structure-activity relationship (SAR) analyses. Modifications to the molecular structure have been shown to influence binding affinity and selectivity towards the α1D-AR. For instance, the introduction of methylsulfonyl groups at specific positions on the benzyl moiety was found to impact binding affinity significantly. Table 1 summarizes key findings from SAR studies:

| Compound | Substituent | Ki (nM) | Selectivity (α1A/α1D) |

|---|---|---|---|

| 9m | None | 1.6 | >1700 |

| 9u | Methylsulfonyl | 1.1 | 200 |

| 15e | Carboxamide | 3.7 | - |

Pharmacokinetics

The pharmacokinetic profile of TAK-259 has been evaluated in animal models, revealing promising characteristics such as good oral bioavailability and a long mean residence time (MRT). In studies, compound 9u exhibited a MRT of 4.53 hours at a dose of 1 mg/kg, indicating prolonged action which is beneficial for therapeutic applications .

Efficacy in Animal Models

In vivo studies using rat models demonstrated that TAK-259 effectively reduced urinary frequency associated with bladder outlet obstruction. The compound was administered via oral routes, showcasing its potential for clinical applications in treating urinary disorders .

Safety Profile

The safety profile of TAK-259 was assessed concerning its liability for hERG channel inhibition—a common concern for many drug candidates due to potential cardiac side effects. Modifications to the compound led to reduced hERG liabilities while maintaining α1D antagonistic activity, highlighting the compound's therapeutic promise .

Wissenschaftliche Forschungsanwendungen

Selectivity and Mechanism of Action

TAK-259 has been identified as a selective α1D-AR antagonist , which plays a significant role in various physiological processes, including smooth muscle contraction and neurotransmitter release. The selectivity for α1D over other adrenergic receptors is crucial for minimizing side effects and enhancing therapeutic efficacy. In vitro studies have demonstrated that TAK-259 exhibits low binding affinity for serotonin receptors (5-HT1A), which further supports its potential as a targeted treatment option without off-target effects .

Anti-Urological Frequency Effects

One of the most significant applications of TAK-259 is in the treatment of urinary frequency disorders. Its mechanism involves antagonizing the α1D-AR, which can lead to relaxation of the smooth muscle in the bladder neck and prostate, thereby reducing urinary frequency and improving bladder function. This effect has been substantiated through both in vitro and in vivo studies, showing promising results in animal models .

Safety Profile

The safety profile of TAK-259 has been a focus of research due to concerns regarding cardiovascular effects associated with adrenergic antagonists. Studies have indicated that while TAK-259 does exhibit some hERG (human Ether-a-go-go-Related Gene) liability—an important factor in cardiac safety—it shows a favorable pharmacokinetic profile with good absorption and metabolic stability. Researchers are actively working on modifying the compound to reduce hERG inhibition while maintaining its therapeutic efficacy .

Table 1: Key Steps in Synthesis of TAK-259

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Various amines and aldehydes |

| 2 | Electrophilic Substitution | Chlorine sources, methylsulfonyl reagents |

| 3 | Coupling | Benzyl halides |

Clinical Applications

Recent studies have focused on evaluating the clinical applications of TAK-259 in treating overactive bladder (OAB) syndrome. In a controlled trial involving patients with OAB, administration of TAK-259 resulted in significant improvements in urinary frequency and urgency compared to placebo. This study highlights its potential as an effective therapeutic agent for managing urinary disorders .

Comparative Studies with Other Antagonists

Comparative studies with other α1-adrenoceptor antagonists have shown that TAK-259 possesses superior selectivity for α1D receptors while exhibiting fewer side effects related to cardiovascular health. This is particularly relevant when considering treatment options for patients with pre-existing heart conditions who may be sensitive to traditional adrenergic blockers .

Eigenschaften

IUPAC Name |

5-chloro-1-[(5-chloro-2-methylsulfonylphenyl)methyl]-2-iminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3O3S/c1-23(21,22)12-3-2-9(15)4-8(12)6-19-7-10(16)5-11(13(19)17)14(18)20/h2-5,7,17H,6H2,1H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBJUEIAUOTXLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192348-73-4 | |

| Record name | TAK-259 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192348734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-259 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQI6KP1AIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.